3-(5-Formyl-2-furyl)benzenesulfonamide

Carbonic Anhydrase Inhibitors Drug Design Physicochemical Property Profiling

Researchers requiring a selective carbonic anhydrase inhibitor scaffold with a synthetic handle for derivatization face limited options among generic sulfonamides. 3-(5-Formyl-2-furyl)benzenesulfonamide solves this with a reactive 5-formylfuran moiety enabling rapid Schiff base library synthesis. • Reversible, competitive CA inhibitor with a unique 3-substitution pattern on the benzenesulfonamide core • Quantifiable CNS drug-like properties: LogP 1.06, tPSA 90.4 Ų • High vendor purity (97%) ensures reproducible reaction yields and screening data integrity

Molecular Formula C11H9NO4S
Molecular Weight 251.26 g/mol
CAS No. 306935-94-4
Cat. No. B1606018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Formyl-2-furyl)benzenesulfonamide
CAS306935-94-4
Molecular FormulaC11H9NO4S
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C=O
InChIInChI=1S/C11H9NO4S/c12-17(14,15)10-3-1-2-8(6-10)11-5-4-9(7-13)16-11/h1-7H,(H2,12,14,15)
InChIKeyALJNYCGSRQOCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Formyl-2-furyl)benzenesulfonamide Sourcing Guide


3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) is a sulfonamide-class chemical probe, characterized by a benzenesulfonamide core substituted at the 3-position with a 5-formylfuran-2-yl ring system [1]. This compound is primarily recognized as a reversible, competitive inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1) . Its dual functional groups—the sulfonamide moiety, known for coordinating the catalytic zinc ion in CAs, and the reactive 5-formylfuran handle—position it as a specialized building block for late-stage derivatization in medicinal chemistry programs, distinct from simple, non-functionalized sulfonamides .

3-substituted benzenesulfonamide with reactive 5-formylfuran handle for late-stage derivatization
Reversible carbonic anhydrase (CA) inhibitor probe suitable for target-engagement studies
Reported higher lipophilicity than 4-substituted regioisomer, supporting permeability research

3-(5-Formyl-2-furyl)benzenesulfonamide: Procurement Risks


Substituting 3-(5-Formyl-2-furyl)benzenesulfonamide with a generic benzenesulfonamide or its regioisomeric 4-substituted analog introduces critical differences in molecular properties and synthetic utility that can derail drug discovery efforts. The specific 3-substitution pattern on the phenyl ring, combined with the electron-withdrawing and reactive 5-formylfuran group, defines its unique LogP (1.06) and topological Polar Surface Area (tPSA: 90.4 Ų), which are key descriptors for blood-brain barrier permeability and oral bioavailability predictions . Furthermore, the aldehyde functionality is a crucial synthetic handle for generating Schiff base libraries or other derivatives, a capability absent in common sulfonamide inhibitors like acetazolamide . Therefore, selecting this specific CAS number ensures access to a precise chemical space and a versatile building block that cannot be replicated by close analogs, directly impacting the success of structure-activity relationship (SAR) studies.

Handle
Generic benzenesulfonamides lack the 5-formylfuran moiety, preventing Schiff base derivatization and SAR expansion.
Lipophilicity
4-substituted regioisomer shows lower predicted LogP, which may alter membrane permeability predictions in CNS models.
Purity
Alternative 4-isomer often specified at 95% minimum purity, potentially introducing variability in synthetic workflows.

3-(5-Formyl-2-furyl)benzenesulfonamide: Quantified Evidence


Lipophilicity & Permeability vs. 4-Substituted Regioisomer

The 3-substitution pattern of the benzenesulfonamide ring in 3-(5-Formyl-2-furyl)benzenesulfonamide results in a measurably higher calculated LogP (1.06) compared to its 4-substituted regioisomer, 4-(5-formyl-2-furyl)benzenesulfonamide (CAS 21821-40-9), which has a predicted LogP of 0.78 . This difference in lipophilicity is critical, as it correlates with enhanced membrane permeability and potentially improved oral bioavailability or blood-brain barrier penetration for CNS-targeted drug candidates . The topological polar surface area (tPSA) of the 3-isomer is 90.4 Ų, which is a standard descriptor for predicting intestinal absorption.

Lipophilicity Comparison
Head-to-head
Target LogP 1.06
Comparator
4-regioisomer LogP 0.78
Δ +0.28
Reported higher lipophilicity may support CNS permeability screening.
Calculated LogP from Hit2Lead and ChemSpider (ACD/Labs).
Carbonic Anhydrase Inhibitors Drug Design Physicochemical Property Profiling

Synthetic Utility & Purity: Schiff Base Derivatization

Unlike non-reactive sulfonamide CA inhibitors, 3-(5-Formyl-2-furyl)benzenesulfonamide contains a 5-formylfuran group that serves as a key reactive handle for generating libraries of Schiff bases and other derivatives . This compound is offered at a purity of 97% (as confirmed by the supplier Maybridge) [1]. This purity level is essential for reproducible synthesis and downstream biological assays, as even minor impurities can generate false SAR results or reduce the efficiency of subsequent reaction steps. In contrast, the alternative 4-substituted isomer (CAS 21821-40-9) is often listed with a lower minimum purity specification of 95% .

Purity & Reactive Handle
Specification review
97%
Higher purity specification reduces side-product risk in derivatization.
4-isomer listed at 95% min.; contains 5-formylfuran reactive handle.
Synthetic Chemistry Building Block Schiff Base Quality Control

Physicochemical Profile & Supply Chain: 3- vs. 4-Isomer

The 3-(5-Formyl-2-furyl)benzenesulfonamide isomer possesses a LogP of 1.06 and a LogSW (Log of aqueous solubility) of -1.94 . While direct experimental solubility data for the 4-isomer are not available, the predicted data for the 4-isomer from ChemSpider suggests a lower LogP (0.78) and a polar surface area of 99 Ų (compared to 90.4 Ų for the 3-isomer) . These computational models indicate that the 3-isomer is more lipophilic and has a smaller polar surface area, properties often associated with better membrane permeability. Furthermore, the 3-isomer is available from multiple reputable suppliers (Sigma-Aldrich, ChemBridge/Hit2Lead) in standard stock, while the 4-isomer's availability is more limited and often on a custom-synthesis basis .

Physicochemical & Supply
Context-dependent
Target LogP 1.06, tPSA 90.4 Ų
4-regioisomer
Pred. LogP 0.78, tPSA 99 Ų
ΔLogP +0.28, ΔtPSA −8.6 Ų
Reported profile may streamline lead optimization and supply planning.
Predicted data; 4-isomer often custom-synthesis, lead time >4 weeks.
Pharmaceutical Development Preformulation Physicochemical Properties

3-(5-Formyl-2-furyl)benzenesulfonamide: Application Scenarios


Schiff Base Libraries for CA Isoform Selectivity

Procure 3-(5-Formyl-2-furyl)benzenesulfonamide to exploit its 5-formylfuran moiety as a reactive aldehyde handle for condensation with diverse primary amines. This approach is used to rapidly generate focused libraries of Schiff base derivatives . Such libraries are screened against various CA isoforms (e.g., CA IX, CA XII) to identify leads with improved selectivity over ubiquitous off-target isoforms like CA I and II. The high vendor purity (97%) ensures that the resulting libraries are of high integrity, minimizing false negatives or positives in subsequent high-throughput screening [1].

Physicochemical Benchmarking for CNS Drug Discovery

Use 3-(5-Formyl-2-furyl)benzenesulfonamide as a benchmark tool compound in early-stage drug discovery. Its calculated LogP (1.06) and tPSA (90.4 Ų) are within favorable ranges for CNS drug-likeness . Researchers can use these quantifiable physicochemical properties as a reference point when designing new analogs, aiming to optimize potency while maintaining or improving upon its lipophilicity and polar surface area. Its commercial availability from major suppliers (e.g., Sigma-Aldrich) facilitates rapid assay development and validation without the delays of custom synthesis .

Regioisomeric Control in SAR Studies

In structure-activity relationship (SAR) investigations, utilize 3-(5-Formyl-2-furyl)benzenesulfonamide to explicitly probe the effects of the 3-substitution pattern on the benzenesulfonamide ring. Direct comparisons with the 4-substituted regioisomer (CAS 21821-40-9) can quantitatively determine how the change in substitution vector (meta vs. para) impacts lipophilicity (ΔLogP = +0.28), enzyme binding, and cellular activity . This rigorous, comparator-based analysis is essential for making informed, data-driven decisions about which chemical series to advance.

Reproducible Synthesis for Scale-Up

For process chemistry and medicinal chemistry teams preparing advanced intermediates for scale-up, sourcing 3-(5-Formyl-2-furyl)benzenesulfonamide from a supplier with a defined purity specification (97%) is critical [1]. This ensures consistent and predictable reaction yields during key transformations (e.g., reductive amination, Grignard addition). In contrast, using the lower-purity 4-substituted isomer (95% minimum) could introduce variability and necessitate additional purification steps, which are both time-consuming and costly at larger scales .

Application
Selection Property
Validation Focus
Schiff base library synthesis
Reactive aldehyde handle & high vendor purity
CA isoform selectivity screening
CNS drug discovery benchmarking
Lipophilicity and polar surface area range
Blood-brain barrier permeability prediction
Regioisomeric SAR studies
3- vs. 4-substitution physicochemical profile
Meta/para substitution vector impact
Reproducible scale-up synthesis
Defined purity specification
Reaction yield consistency and scalability

Technical Documentation Hub

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